(1,5-二甲基-1H-咪唑-4-基)甲醇

描述

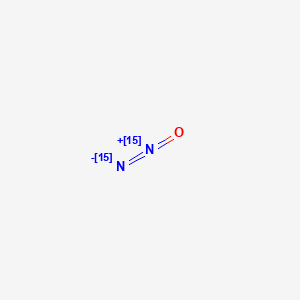

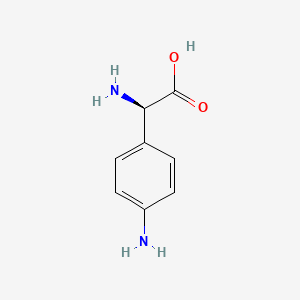

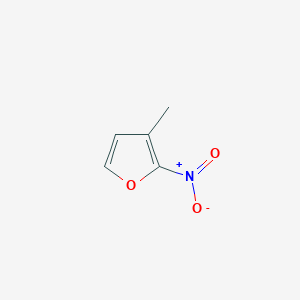

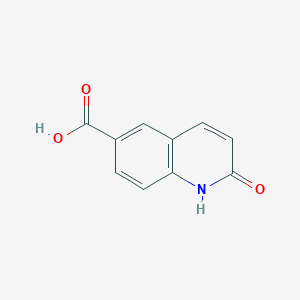

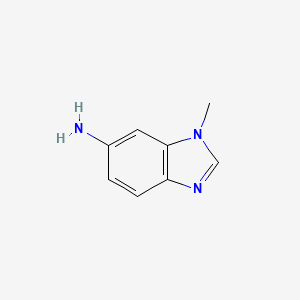

“(1,5-Dimethyl-1H-imidazol-4-yl)methanol” is an organic intermediate . It has the empirical formula C5H8N2O and a molecular weight of 112.13 .

Synthesis Analysis

This compound can be synthesized from 1-methyl-imidazole-4-carboxylic acid through reduction . The reaction involves the use of potassium hydroxide and formaldehyde, and the mixture is heated at 80-90°C for 3 hours .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

“(1,5-Dimethyl-1H-imidazol-4-yl)methanol” is a solid that is soluble in water .科学研究应用

晶体结构和氢键

研究已经突出了类似于(1,5-二甲基-1H-咪唑-4-基)甲醇的化合物的结构分析。例如,(5-甲基咪唑[1,2-a]吡啶-2-基)甲醇的晶体结构展示了分子如何通过O—H⋯N氢键相连,通过π–π相互作用形成倒转二聚体和三维结构(Elaatiaoui et al., 2014)。

合成和转化为羰基化合物

对咪唑衍生物的合成研究,例如(1-甲基-1H-咪唑-2-基)甲醇衍生物的制备及其转化为羰基化合物,为这些化合物在合成有机化学中的多功能性提供了见解(Ohta et al., 1987)。

仿生螯合配体的前体

像(4-(孔雀石-1-基)-1-(异丙基)-1H-咪唑-2-基)甲醇这样的化合物已被确定为合成仿生螯合配体的潜在前体,突显了它们在新材料或药物开发中的作用(Gaynor et al., 2023)。

化学反应中的亲核性

1,4,5-三取代咪唑-2-硫酮在与亲电试剂反应中的两性亲核性显示了咪唑衍生物的化学多功能性,这些化合物可以根据反应条件通过不同的原子进行反应(Mlostoń等人,2008)。

阴离子的宿主

含咪唑的双酚类化合物已被研究其作为多功能阴离子宿主的潜力,表明在阴离子识别和传感技术中的应用(Nath & Baruah, 2012)。

腐蚀抑制

对基于咪唑的分子的研究,包括(1,5-二甲基-1H-咪唑-4-基)甲醇衍生物的研究,展示了它们在酸性介质中对碳钢的腐蚀抑制效果。这表明在材料科学和工程中的应用,以增强金属的耐久性(Costa et al., 2021)。

作用机制

Target of Action

This compound is a type of imidazole, which is a heterocyclic compound widely used in various applications . .

Mode of Action

As an imidazole derivative, it may interact with its targets through the formation of bonds during the synthesis of the imidazole . The exact nature of these interactions and the resulting changes at the molecular level are yet to be elucidated.

Biochemical Pathways

Imidazoles, in general, are key components to functional molecules that are used in a variety of everyday applications . .

Result of Action

As an imidazole derivative, it may have a variety of potential effects depending on its specific targets and mode of action . .

安全和危害

未来方向

生化分析

Molecular Mechanism

At the molecular level, (1,5-Dimethyl-1H-imidazol-4-yl)methanol exerts its effects through binding interactions with biomolecules. Its imidazole ring can interact with enzymes, either inhibiting or activating them, depending on the context. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function . The compound’s structure allows it to participate in various chemical reactions, making it a versatile tool in biochemical research.

Dosage Effects in Animal Models

The effects of (1,5-Dimethyl-1H-imidazol-4-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings

属性

IUPAC Name |

(1,5-dimethylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-6(3-9)7-4-8(5)2/h4,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHNAUYZKXBDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494935 | |

| Record name | (1,5-Dimethyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64689-22-1 | |

| Record name | (1,5-Dimethyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。